molecular formula C9H7F3N2O2 B13468788 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Katalognummer: B13468788
Molekulargewicht: 232.16 g/mol
InChI-Schlüssel: LNSPUJHHPASRPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a heterocyclic aromatic compound that contains a nitro group, a trifluoromethyl group, and a cyclopropyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with 1-(trifluoromethyl)cyclopropylmagnesium bromide under controlled conditions . This reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and is carried out at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7F3N2O2

Molekulargewicht

232.16 g/mol

IUPAC-Name

5-nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)8(3-4-8)7-2-1-6(5-13-7)14(15)16/h1-2,5H,3-4H2

InChI-Schlüssel

LNSPUJHHPASRPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.